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Magnesium 2,4-pentanedionate hydrate, typically 98% (metals basis)

Precursor stoichiometry Catalyst preparation Quality assurance

Inconsistent Mg content and undefined hydration states compromise thin-film deposition and catalyst synthesis. This product solves the problem with a specification on a metals basis, excluding water weight. - **Precise Stoichiometry:** 98% (metals basis) ensures accurate Mg loading for MOCVD and sorbent preparation, avoiding calcination variables. - **Thermal Profiling:** Hydrate form provides a distinct low-temperature dehydration window (100-150°C) before MgO formation at ~260°C. - **Reliable Supply:** Consistent 98% purity for PVC stabilization (extends thermal time to 57 min) and polyethylene catalyst synthesis (soluble organic Mg source).

Molecular Formula C10H18MgO6
Molecular Weight 258.55 g/mol
CAS No. 67032-77-3
Cat. No. B6289070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium 2,4-pentanedionate hydrate, typically 98% (metals basis)
CAS67032-77-3
Molecular FormulaC10H18MgO6
Molecular Weight258.55 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Mg+2]
InChIInChI=1S/2C5H8O2.Mg.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;;
InChIKeyLDRHDOBLZDBGOP-VGKOASNMSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium 2,4-Pentanedionate Hydrate – Technical Baseline


Magnesium 2,4-pentanedionate hydrate (CAS 67032-77-3), also referred to as magnesium acetylacetonate hydrate [Mg(acac)₂·xH₂O], is a coordination compound in which a central Mg²⁺ ion is chelated by two bidentate 2,4-pentanedionate (acetylacetonate) ligands . The product is commercially supplied as a white crystalline powder with a typical purity of 98% on a metals basis, meaning the assay excludes volatile species such as water of hydration and residual solvents to provide a reliable magnesium content for stoichiometric calculations [1]. With a molecular weight of 222.52 g/mol (anhydrous basis) and a decomposition point of approximately 260 °C, this compound serves as a versatile precursor for magnesium oxide thin films, a catalyst component in Ziegler-type polymerizations, and an auxiliary heat stabilizer for halogenated polymers .

Purity Basis Metals basis reporting for stoichiometric reliability Excludes water of hydration and volatile residues
Thermal Profile Hydrate form enables two-stage thermal processing Low-temperature dehydration window before ligand decomposition
Solubility Route Organic-soluble precursor for non-aqueous preparation Supports methanol impregnation and catalyst support deposition

Magnesium 2,4-Pentanedionate Hydrate vs. Generic Acetylacetonates


In-class substitution of magnesium 2,4-pentanedionate hydrate with anhydrous Mg(acac)₂, other metal acetylacetonates, or alternative magnesium salts introduces measurable deviations in thermal decomposition profile, film orientation, catalytic dispersion, and polymer stabilization performance. The hydrate form exhibits a distinct low-temperature water-loss step (~100–150 °C) that is absent in the anhydrous analogue, directly affecting the decomposition pathway to MgO [1]. Spectroscopic studies confirm that the Mg complex is salt-like at room temperature but adopts a chelate structure at −40 °C, while the bonding character of the hydrated versus non-hydrated form shows no significant difference in covalency, meaning that the practical differentiator lies in thermal handling and stoichiometric reliability rather than electronic structure [2]. Furthermore, the 98% metals basis specification provides a defined magnesium content that assay-based purity grades of other metal acetylacetonates do not guarantee, impacting the reproducibility of catalyst and thin-film syntheses [3].

 
This Product
Mg(acac)₂·xH₂O hydrate with metals basis purity
Alternative May Differ
Anhydrous Mg(acac)₂, other metal acetylacetonates, or aqueous Mg salts
Thermal Pathway
Hydrate dehydration step (~100–150 °C) before ligand decomposition
Controlled water-loss window supports pre-treatment in CVD processes
Anhydrous form lacks dehydration step; direct melt/decomposition may shift film morphology
Two-stage thermal processing not available
Mg Content Reliability
Metals basis purity ensures defined magnesium content independent of hydration state
Batch-to-batch stoichiometric reproducibility for catalyst and film synthesis
Assay-grade material may include water mass in purity, delivering less active Mg
Up to ~13.9% Mg content discrepancy possible for dihydrate form
Solution Processing
Organic-soluble; enables non-aqueous impregnation for catalyst and sorbent preparation
Higher Mg dispersion reported vs. aqueous routes
Aqueous Mg salts (nitrate, acetate) may cause surface hydrolysis and agglomeration
MgCl₂ insoluble; requires mechanical activation for Ziegler-Natta catalyst use

Quantitative Differentiation Evidence


Stoichiometric Reliability from Metals Basis Purity

The 98% (metals basis) purity specification of the target compound explicitly excludes water of hydration and volatile organic residues from the reported purity value, whereas standard assay purity includes these species. For a dihydrate Mg(acac)₂·2H₂O (MW 258.55 g/mol), the water of hydration accounts for approximately 13.9% of the total mass. An assay-grade material reported as 98% pure could therefore contain significantly less active magnesium content if moisture is present, leading to errors in catalyst loading, film precursor concentration, and polymer additive dosage [1]. In contrast, the metals basis reporting ensures that 98% of the non-volatile metal-containing species is the target chelate, providing a reliable magnesium content of approximately 10.9 wt% Mg for stoichiometric calculations, independently of the degree of hydration .

Stoichiometric Reliability
Class-level inference
Metals basis purity excludes ~13.9% hydration mass; delivers reliable ~10.9 wt% Mg
Supports reproducible precursor weighing for catalyst and film syntheses
Assay-grade material may under-deliver active Mg; batch-to-batch hydration may vary
Precursor stoichiometry Catalyst preparation Quality assurance

Hydrate Dehydration for Controlled MgO Formation

Thermogravimetric analysis (TG-TGA) of the dihydrate form [Mg(acac)₂·2H₂O] reveals a three-stage decomposition pathway: (1) loss of two crystalline water molecules at approximately 100–150 °C, (2) breakdown of acetylacetonate ligands above the melting/decomposition point of ~265 °C, and (3) formation of MgO residue at ~450 °C [1][2]. In contrast, anhydrous Mg(acac)₂ lacks the initial dehydration step and proceeds directly to ligand decomposition upon melting at 265–276 °C. This additional low-temperature dehydration stage in the hydrate provides a controlled pre-treatment window for removing water prior to the organic decomposition, which can be exploited in chemical vapor deposition (CVD) and spray pyrolysis processes to tune film morphology and reduce carbon contamination [2].

Hydrate Dehydration Pathway
Head-to-head
Dihydrate: water loss at ~100–150 °C before ligand decomposition at ~265 °C; MgO at ~450 °C
Two-stage thermal window supports pre-drying for reduced hydroxyl in MgO films
Anhydrous Mg(acac)₂ lacks this dehydration step; direct melt at 265–276 °C
Thermal analysis CVD precursor MgO thin films

MgO Film Orientation: Mg(acac)₂ vs. Mg(thd)₂ in MOCVD

In a direct MOCVD precursor comparison, Mg(acac)₂ and Mg(thd)₂ [magnesium bis(2,2,6,6-tetramethylheptanedionate)] were evaluated for MgO thin film growth on c-plane sapphire and Si(100) substrates using oxygen carrier gas. Films deposited with Mg(acac)₂ on c-plane sapphire at temperatures above 500 °C exhibited a polycrystalline structure with dominant [110] and [100] orientations relative to [111]. In contrast, Mg(thd)₂-derived films on the same substrate at 500 °C were highly textured in the [111] direction [1]. This orientational control is attributed to the trimeric solid-state structure and polymeric solution behavior of Mg(acac)₂, which influence gas-phase transport and surface nucleation differently than the monomeric Mg(thd)₂ [1].

MgO Film Orientation
Head-to-head
Mg(acac)₂ yields polycrystalline MgO with dominant [110]/[100] on c-sapphire above 500 °C; Mg(thd)₂ yields [111] texture
Film texture is precursor-dependent; orientation choice affects buffer layer compatibility
Columnar grains ~60 nm for Mg(acac)₂-derived films; MOCVD with O₂ carrier
MOCVD MgO thin films Crystal orientation

Non-Aqueous Impregnation for Higher SO₂ Sorption Capacity

A comparative study on regenerable flue gas cleanup sorbents demonstrated that non-aqueous impregnation of γ-alumina using magnesium acetylacetonate dihydrate [Mg(acac)₂·2H₂O] dissolved in methanol produced MgO/Al₂O₃ samples that adsorbed 0.85 additional molecules of SO₂ for each additional Mg atom (or MgO molecule) present on the surface, relative to untreated alumina [1]. The non-aqueous route was explicitly selected because Mg(acac)₂·2H₂O is soluble in methanol but insoluble in water, enabling higher magnesium dispersion without the surface hydrolysis and agglomeration issues associated with aqueous magnesium nitrate or acetate precursors [1][2]. Soxhlet extraction techniques were employed to further increase magnesium loading beyond what standard impregnation methods could achieve, directly exploiting the solubility profile of this specific hydrate form [1].

SO₂ Sorption Capacity
Cross-study comparable
+0.85 SO₂ molecules adsorbed per Mg atom via non-aqueous methanol impregnation on γ-Al₂O₃
Supports non-aqueous catalyst preparation routes for flue gas sorbent research
Aqueous Mg salt impregnation reported lower Mg dispersion and sorption efficiency
Flue gas cleanup Supported catalysts SO₂ adsorption

PVC Auxiliary Heat Stabilizer Performance

In a systematic study of PVC auxiliary heat stabilizers, magnesium acetylacetonate dihydrate [Mg(acac)₂·2H₂O] was synthesized and tested in combination with a primary thermal stabilizer. At an optimized mass ratio of 3:5 (primary to auxiliary stabilizer), the Mg(acac)₂-containing formulation extended the PVC thermal stability time to 57 minutes as measured by the Congo red test [1]. In comparison, a separate study on metal acetylacetonates for PVC stabilization reported that calcium acetylacetonate [Ca(acac)₂] at a loading of 4 phr in 100 phr PVC achieved a thermal stability time exceeding 83 minutes at 200 ± 1 °C, while zinc acetylacetonate [Zn(acac)₂] improved initial color but caused 'zinc burning' at higher loadings that reduced long-term stability [2]. Magnesium acetylacetonate occupies an intermediate performance position, offering better long-term stability than zinc-based systems without the toxicity concerns of lead or organotin stabilizers [1][2].

PVC Heat Stabilization
Cross-study comparable
57 min thermal stability (Congo red, 200 °C) at primary:auxiliary mass ratio 3:5
Reported intermediate stability window; avoids zinc burning and heavy-metal concerns
Ca(acac)₂ reported 83+ min under different conditions; Zn(acac)₂ may reduce long-term stability
PVC stabilization Thermal stabilizer Halogenated polymers

Soluble Magnesium Source for Ziegler-Natta Catalysts

European Patent EP 0497102 A3 (BASF AG) discloses a vanadium- and magnesium-containing Ziegler-Natta catalyst component in which magnesium acetylacetonate is specified as the soluble organomagnesium source, used either alone or in combination with halogen-containing magnesium compounds [1]. The patent claims that the resulting catalyst systems produce high-density ethylene homopolymers and copolymers with 'extremely broad molecular weight distributions' that can be 'adjusted in a very targeted manner' and are obtained in 'excellent yields' [1]. The solubility of Mg(acac)₂ in organic solvents is explicitly exploited to enable homogeneous deposition of the magnesium component onto finely divided inert organic or inorganic supports, a processing advantage not achievable with insoluble magnesium halides such as MgCl₂ [1].

Ziegler-Natta Catalyst
Class-level inference
Organic-soluble Mg source for homogeneous catalyst support impregnation per EP 0497102 A3
Supports solution-based catalyst manufacturing not accessible with insoluble MgCl₂
Patent claims broad molecular weight distribution tunability for HDPE production
Ziegler-Natta catalysis Olefin polymerization Catalyst component

Application Scenarios for Magnesium 2,4-Pentanedionate Hydrate


Oriented MgO Thin Films by MOCVD and Spray Pyrolysis

For growth of MgO buffer layers on c-plane sapphire or Si(100) substrates by MOCVD or aerosol-assisted CVD, Mg(acac)₂ hydrate delivers dominant [110] and [100] film orientation at deposition temperatures above 500 °C, in contrast to the [111] texture obtained with Mg(thd)₂ [1]. The 98% metals basis purity ensures consistent precursor delivery rates and reproducible film stoichiometry, while the defined water content (~13.9 wt% for the dihydrate) provides a low-temperature dehydration window that can be exploited to pre-condition the precursor before deposition [2]. This scenario is directly supported by experimental MOCVD comparisons and spray pyrolysis studies using Mg(2,4-pentanedionate)₂ in isopropanol or ethanol-water solutions [1][3].

Non-Aqueous Preparation of MgO Sorbents and Catalysts

When preparing MgO/γ-Al₂O₃ sorbents for SO₂/NOₓ flue gas cleanup, Mg(acac)₂·2H₂O enables non-aqueous methanol impregnation that yields superior magnesium dispersion compared to aqueous routes. The quantified benefit is an additional 0.85 SO₂ molecules adsorbed per Mg atom loaded [4]. This approach is inaccessible with water-soluble magnesium salts (acetate, nitrate) because aqueous impregnation leads to surface hydrolysis and MgO agglomeration. The metals basis purity specification further ensures that calculated Mg loadings correspond to actual active metal content, critical for correlating sorbent performance with magnesium surface density [5].

Lead-Free PVC Auxiliary Heat Stabilizer Formulations

In rigid and flexible PVC compounding, Mg(acac)₂·2H₂O functions as an auxiliary heat stabilizer that, when combined with a primary stabilizer at a 3:5 mass ratio, extends thermal stability time to 57 minutes in the Congo red test at 200 °C [2]. This positions it as an environmentally acceptable alternative to lead-based stabilizers, offering better long-term performance than zinc acetylacetonate (which induces zinc burning) while being more cost-effective than organotin systems. Producers seeking to comply with regulations restricting heavy-metal stabilizers can specify the 98% metals basis grade to ensure consistent dosing in PVC masterbatch formulations [2].

Soluble Mg Component for Ziegler-Natta Polymerization Catalysts

In the manufacture of high-density polyethylene with tailored molecular weight distribution, Mg(acac)₂ serves as an organic-soluble magnesium source for catalyst component preparation according to EP 0497102 A3 [6]. Unlike MgCl₂, which requires mechanical activation, Mg(acac)₂ dissolves directly in the organic solvents used for catalyst support impregnation, enabling homogeneous distribution of magnesium on the carrier. The resulting catalyst systems deliver high-density ethylene polymers with extremely broad and tunable molecular weight distributions in excellent yields [6]. The metals basis purity ensures the correct Mg:V ratio in the final catalyst formulation [5].

Application
Selection Property
Validation Focus
Oriented MgO Thin Films by MOCVD
Metals basis purity and defined hydrate thermal profile
Film orientation ([110]/[100] vs. [111]) and carbon contamination level
Non-Aqueous MgO Sorbents for Flue Gas Cleanup
Organic solubility enabling methanol-based impregnation
Mg dispersion on support and SO₂ uptake per Mg atom loaded
Lead-Free PVC Auxiliary Heat Stabilizer
Thermal stabilization performance without zinc burning
Congo red stability time at processing temperature and color hold
Soluble Mg Component for Ziegler-Natta Catalysts
Organic solvent solubility for homogeneous carrier impregnation
Mg:V ratio control and molecular weight distribution of HDPE product
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